molecular formula C13H19ClN2O2 B13888433 tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate

tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate

Cat. No.: B13888433
M. Wt: 270.75 g/mol
InChI Key: ZUSPXVZVYRCDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(3-chloroanilino)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a chloroaniline moiety, and a carbamate linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-chloroaniline and an appropriate coupling agent. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-chloroanilino)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in developing new drugs for treating diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the chloroaniline moiety.

    tert-Butyl N-(2-bromoethyl)carbamate: Contains a bromo group instead of a chloro group.

    tert-Butyl N-(2-oxoethyl)carbamate: Contains an oxo group instead of an amino group .

Uniqueness

The presence of the 3-chloroaniline moiety in tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate imparts unique chemical and biological properties. This structural feature enhances its reactivity and specificity in various chemical reactions and biological assays, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate

InChI

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-6-4-5-10(14)9-11/h4-6,9,15H,7-8H2,1-3H3,(H,16,17)

InChI Key

ZUSPXVZVYRCDTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.